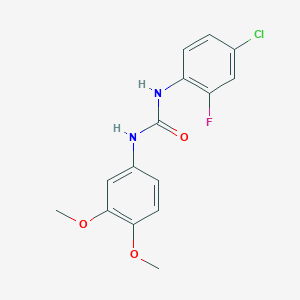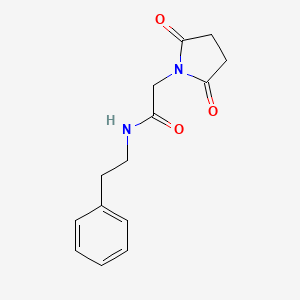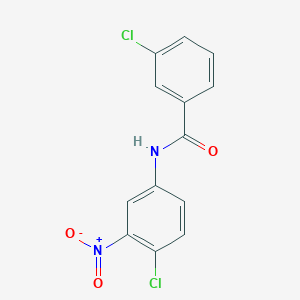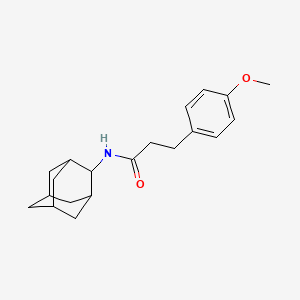
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as CFMU, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. CFMU belongs to the class of urea derivatives and has been shown to exhibit potent antitumor and anti-inflammatory activities. In
作用機序
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor and anti-inflammatory activities. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of this compound analogs with improved pharmacokinetic and toxicity profiles. Another area of interest is the investigation of this compound as a potential treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea involves the reaction of 4-chloro-2-fluoroaniline with 3,4-dimethoxyphenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the isocyanate to the aniline, followed by elimination of the triethylamine to form the desired product. The synthesis of this compound has been optimized to yield high purity and high yield of the product.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-13-6-4-10(8-14(13)22-2)18-15(20)19-12-5-3-9(16)7-11(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSCAVMJBLTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)

![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)
![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)
![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)


![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)